molecular formula C18H11ClN2O4 B2426174 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-32-0

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2426174
CAS RN: 892756-32-0
M. Wt: 354.75
InChI Key: QOYMCYUABXELTE-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound widely used in medicinal chemistry due to its diverse biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique is also used to determine the crystal structure .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have been shown to selectively interact with nucleic acids, enzymes, and globular proteins . They can undergo a variety of chemical reactions, but the specifics would depend on the exact structure and conditions .

Scientific Research Applications

Antibacterial and Antifungal Applications

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one and its derivatives have been widely studied for their potential antibacterial and antifungal activities. Research has shown that oxadiazole derivatives containing 2H-chromen-2-one moiety exhibit promising antibacterial and antifungal effects. The compounds were synthesized using specific precursors and characterized through various spectroscopic methods before being screened for their microbial inhibitory capabilities (Mahesh et al., 2022).

Antimicrobial Properties

Oxadiazoles and chromenes, as heterocyclic compounds, are known for their important pharmacological properties, including antimicrobial activities. Studies have indicated the synthesis and characterization of various derivatives of these compounds, revealing significant antimicrobial properties, thereby highlighting their potential in developing new therapeutic agents (Baliyan, 2018).

Molecular Docking and Structure-Activity Relationship

Research involving microwave-assisted synthesis of derivatives showed that these compounds have notable antimicrobial activity. Further in-depth molecular docking studies for the inhibition of DNA gyrase enzyme provided valuable insights, correlating the in vitro antimicrobial studies and suggesting these compounds as potent inhibitors of DNA gyrase (Ashok et al., 2016).

Antibacterial Evaluation of Novel Molecules

New molecules derived from coumarin, 1,3,4-oxadiazole, and acetamide were synthesized and evaluated for their antibacterial potential against various bacterial strains. The structural elucidation and antibacterial evaluation demonstrated the significant biological potential of these compounds, offering moderate to excellent antibacterial properties (Rasool et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds, particularly 1,3,4-oxadiazole derivatives, involves the inhibition of various enzymes and proteins that contribute to cell proliferation . They have been found to target enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Safety and Hazards

Safety and hazards associated with a compound depend on its exact structure and properties. For example, 4-Methoxyphenylboronic acid can cause skin irritation, respiratory irritation, and serious eye irritation .

Future Directions

The future research directions for similar compounds, particularly 1,3,4-oxadiazole derivatives, involve the development of novel drugs for cancer treatment . Structural modifications are being explored to enhance their cytotoxicity towards malignant cells .

properties

IUPAC Name

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O4/c1-23-13-5-2-10(3-6-13)16-20-17(25-21-16)14-9-11-8-12(19)4-7-15(11)24-18(14)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYMCYUABXELTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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